![molecular formula C21H20N2O4S B2399398 (Z)-ethyl 2-((3-carbamoyl-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 255867-08-4](/img/structure/B2399398.png)
(Z)-ethyl 2-((3-carbamoyl-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
This compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The compound also contains a thiophene ring, which is a sulfur-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups . Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and the electronic properties of the rings . Detailed reaction analysis would require experimental data .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups would likely make it more soluble in polar solvents .Scientific Research Applications
- Protodeboronation of alkyl boronic esters is a valuable transformation in organic synthesis. Interestingly, this compound can be utilized in a catalytic protodeboronation process, allowing for formal anti-Markovnikov alkene hydromethylation . The radical approach employed here enables the conversion of pinacol boronic esters (including 1°, 2°, and 3° alkyl boronic esters) into the desired products . This application has implications in the synthesis of complex molecules.
- Researchers are actively exploring novel approaches for carbon capture to mitigate climate change. One such avenue involves microencapsulated sorbents . By encapsulating sorbents like 2-amino-2-methyl-1-propanol (AMP) within silicon dioxide shells, these microcapsules can efficiently capture CO2 even in cold environments. This technology aims to minimize energy consumption in post-combustion power plants .
- Ethyl lactate , a biodegradable and environmentally friendly solvent, finds applications in organic synthesis. Researchers have used it as a solvent for the one-step synthesis of symmetrical and asymmetrical aromatic azo compounds from amines . Its non-toxicity, low-corrosivity, and degradability make it an attractive alternative .
- The compound’s structure suggests potential as a building block for (meth)acrylate polymers . For instance, homopolymerization of aryloxycarbonyl methyl methacrylate can be initiated using 2,2′-azobisisobutyronitrile (AIBN) . Such polymers have diverse applications in materials science .
Hydromethylation of Alkenes:
CO2 Capture Sorbents:
Biodegradable Solvents:
Polymer Synthesis:
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[(Z)-(3-carbamoylchromen-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-2-26-21(25)17-13-8-4-6-10-16(13)28-20(17)23-19-14(18(22)24)11-12-7-3-5-9-15(12)27-19/h3,5,7,9,11H,2,4,6,8,10H2,1H3,(H2,22,24)/b23-19- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOOWAFZGFYEIH-NMWGTECJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=C3C(=CC4=CC=CC=C4O3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C\3/C(=CC4=CC=CC=C4O3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((3-carbamoyl-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
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